N,N-二异丙基丙烯酰胺

描述

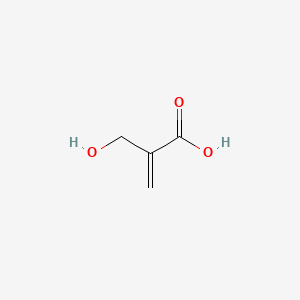

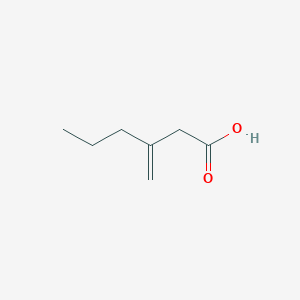

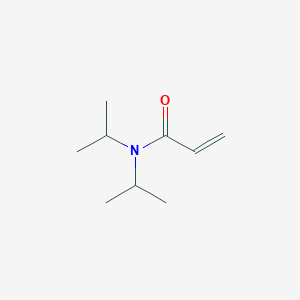

N,N-Diisopropylacrylamide is a compound with the molecular formula C9H17NO . It is a colorless to yellow liquid at room temperature . This compound is a derivative of N-isopropylacrylamide (NIPAM), which is a temperature-responsive polymer extensively studied for its potential in various technological and biomedical applications .

Synthesis Analysis

N,N-Diisopropylacrylamide-based polymers can be synthesized from N-isopropylacrylamide, which is commercially available . One method involves the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . Another approach involves synthesizing N-isopropylacrylamide (NIPAM) linear arms of various degrees of polymerisation (DP) and consequently copolymerising them with varying equivalents of a core crosslinking monomer .Molecular Structure Analysis

The molecular structure of N,N-Diisopropylacrylamide is characterized by a molecular weight of 155.24 g/mol . The InChI string representation of its structure isInChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 . Physical And Chemical Properties Analysis

N,N-Diisopropylacrylamide is a colorless to yellow liquid at room temperature . It has a molecular weight of 155.24 g/mol . The compound has a topological polar surface area of 20.3 Ų and a complexity of 142 .科学研究应用

生物医学应用

N,N-二异丙基丙烯酰胺(通常称为聚(N-异丙基丙烯酰胺)或 PNIPAM)在各种生物医学领域具有重要应用。一项研究重点介绍了其在药物递送系统、基因递送系统、传感器和诊断检测中的应用,强调了其生物相容性和与不同细胞系的相互作用 (Guo et al., 2017)。该材料被巨噬细胞和人支气管上皮细胞等细胞内化的能力尤其值得注意。此特性对于药物递送和诊断的应用至关重要。

生物工程材料

PNIPAM 共聚物在现代生物工程中具有重要意义,尤其是在细胞和酶固定化、药物和基因递送、生物偶联和蛋白质脱水过程中 (Rzaev et al., 2007)。这些材料表现出刺激响应行为和相变,使其非常适用于各种生物工程应用。

热响应特性

PNIPAM 的热响应特性是其应用的关键特征。一项研究证明了组氨酸功能化 PNIPAM 的合成,突出了其温度响应特性和响应自组装的潜力 (Brisson et al., 2016)。另一项研究探讨了 PNIPAM/离子液体共聚物的可调低临界溶液温度 (LCST) 行为,为生物技术和纳米技术的应用开辟了道路 (Jain et al., 2015)。

水凝胶和纳米结构

PNIPAM 水凝胶以其快速的响应速度和热敏性而闻名,在人工器官和执行器等应用中至关重要 (Zhang et al., 2008)。PNIPAM-脂质共轭物的合成导致了热响应性脂质中间相的产生,可用于生物分离和组织工程等领域 (Hay et al., 2004)。

传感应用

基于 PNIPAM 的组件用于传感应用,特别是用于检测小分子、大分子和生物分子 (Li et al., 2015)。它们对各种刺激的响应特性使其成为创建智能传感系统的理想选择。

其他应用

进一步的研究探索了 PNIPAM 在成像、生物分离和 RAFT 聚合中的应用,展示了其在各个科学领域的通用性和潜力 (Lu, 2010), (Nagase, 2021), (Convertine et al., 2004)。

安全和危害

The safety information available indicates that N,N-Diisopropylacrylamide is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

N,N-Diisopropylacrylamide and its derivatives are being extensively studied for their potential in various technological and biomedical applications . These include the separation and purification of (bio)pharmaceutical products, controlled cellular uptake, imaging, drug delivery applications, water waste treatments, and energy production .

作用机制

Target of Action

N,N-Diisopropylacrylamide (DIPAM) is a monomer that is primarily used in the synthesis of polymers . The primary targets of DIPAM are therefore the polymer chains where it is incorporated. These polymer chains can be used in various applications, including the development of antimicrobial polymeric materials , and the creation of pH-responsive drug delivery systems .

Mode of Action

DIPAM interacts with its targets (polymer chains) through the process of polymerization. In this process, individual DIPAM monomers join together to form a long chain or a polymer. The properties of the resulting polymer can be influenced by the conditions under which the polymerization occurs, such as temperature, pH, and the presence of other monomers .

Biochemical Pathways

The exact biochemical pathways affected by DIPAM and its polymers can vary depending on the specific application of the polymer. For instance, in the development of antimicrobial polymeric materials, the polymers can interact with a range of microorganisms (bacterial, viral, and fungal), potentially affecting various biochemical pathways within these organisms . .

Pharmacokinetics

The pharmacokinetics of DIPAM and its polymers, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be complex and are influenced by various factors. For instance, the molecular weight of the polymer can significantly impact its elimination from the body . Polymers with a high molecular weight (>32,000) can avoid glomerular filtration and present prolonged circulation times .

Result of Action

The result of DIPAM’s action is the formation of polymers with specific properties, determined by the conditions of the polymerization process. These polymers can have various effects at the molecular and cellular level, depending on their specific application. For example, antimicrobial polymers can prevent the growth of microbes , while pH-responsive polymers used in drug delivery systems can release their drug load in response to changes in pH .

Action Environment

The action, efficacy, and stability of DIPAM and its polymers can be influenced by various environmental factors. For instance, the temperature and pH can affect the polymerization process and the properties of the resulting polymers . Additionally, the environment within the body (such as the pH of different tissues) can influence the behavior of pH-responsive drug delivery systems .

生化分析

Biochemical Properties

The enzymatic synthesis of N,N-Diisopropylacrylamide was demonstrated for the first time using the Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity . This suggests that N,N-Diisopropylacrylamide can interact with enzymes such as acylamidase .

Molecular Mechanism

Its synthesis involves enzymatic reactions, suggesting that it may interact with enzymes and other biomolecules at the molecular level .

Metabolic Pathways

The metabolic pathways involving N,N-Diisopropylacrylamide are not yet fully known. Its enzymatic synthesis suggests that it may interact with certain enzymes and be involved in specific metabolic pathways .

属性

IUPAC Name |

N,N-di(propan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOSNAAUPKDRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339880 | |

| Record name | N,N-Diisopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

44975-46-4 | |

| Record name | N,N-Diisopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)

![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)